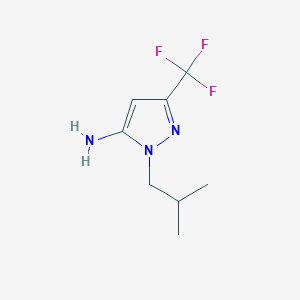

1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

Description

BenchChem offers high-quality 1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C8H12F3N3 |

|---|---|

Molecular Weight |

207.20 g/mol |

IUPAC Name |

2-(2-methylpropyl)-5-(trifluoromethyl)pyrazol-3-amine |

InChI |

InChI=1S/C8H12F3N3/c1-5(2)4-14-7(12)3-6(13-14)8(9,10)11/h3,5H,4,12H2,1-2H3 |

InChI Key |

YULUMFWTCXRWRF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CN1C(=CC(=N1)C(F)(F)F)N |

Origin of Product |

United States |

Foundational & Exploratory

1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-amine chemical structure

An In-depth Technical Guide to 1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

Executive Summary

This technical guide provides a comprehensive overview of 1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-amine, a fluorinated heterocyclic compound of significant interest to medicinal chemists and drug development professionals. The pyrazole scaffold is a well-established privileged structure in pharmacology, and the strategic incorporation of a trifluoromethyl group and an N-isobutyl substituent can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. This document details the compound's chemical structure, physicochemical properties, a robust and rationalized synthetic protocol, and methods for its structural elucidation. Furthermore, it explores the potential applications of this molecule in drug discovery, grounded in the established roles of similar pyrazole derivatives as modulators of key biological pathways.

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The five-membered pyrazole ring system, featuring two adjacent nitrogen atoms, is a cornerstone of heterocyclic chemistry and a highly valued scaffold in pharmaceutical research.[1] Its unique electronic properties and ability to participate in hydrogen bonding have led to its incorporation into a wide array of clinically successful drugs. The versatility of the pyrazole core allows for substitution at multiple positions, enabling fine-tuning of a compound's steric and electronic properties to achieve desired biological activity and drug-like characteristics.

The introduction of a trifluoromethyl (CF₃) group is a common strategy in medicinal chemistry to enhance a drug candidate's profile.[2] This group can increase metabolic stability by blocking sites of oxidative metabolism, improve binding affinity through favorable interactions, and modulate the pKa of nearby functional groups.[2] Concurrently, the N1-substituent, in this case, an isobutyl group, plays a critical role in defining the molecule's lipophilicity and overall spatial arrangement, which are crucial for target engagement and cell permeability.

Chemical Identity and Physicochemical Properties

Chemical Structure and Nomenclature

The fundamental structure of 1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-amine is built upon a central pyrazole ring.

Sources

1-isobutyl-3-(trifluoromethyl)pyrazol-5-amine CAS number search

Comprehensive Characterization and Synthesis Guide for 1-Isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

Executive Summary & Structural Rationale

In modern medicinal chemistry and agrochemical development, the 5-aminopyrazole core is recognized as a "privileged structure." It effectively mimics the adenine ring of ATP, allowing it to anchor deeply into the hinge region of kinases via a highly conserved donor-acceptor hydrogen bonding motif 1[1].

The specific design of 1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-amine (Molecular Formula: C₈H₁₂F₃N₃) incorporates two critical functional modifications:

-

The 3-Trifluoromethyl (-CF₃) Group: The strong electron-withdrawing nature (

effect) of the fluorine atoms pulls electron density away from the pyrazole ring. This stabilizes the conjugate base and significantly enhances the hydrogen bond donor capacity of the adjacent 5-amino group, optimizing its interaction with backbone carbonyls in target proteins 1[1]. -

The N1-Isobutyl Group: Unlike standard N-methyl groups which are highly susceptible to Cytochrome P450-mediated oxidation (hydroxylation), the bulkier isobutyl group provides a metabolic blockade 1[1]. Furthermore, its branched aliphatic nature allows it to effectively occupy adjacent hydrophobic pockets (such as the DFG-out pocket in specific kinase conformations).

Chemical Identity & The "Database Void"

When sourcing highly specific, multi-substituted heterocycles, researchers frequently encounter a "database void." A direct registry search confirms that the exact substitution pattern for 1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-amine currently lacks an assigned CAS number in public repositories, indicating it is a novel or proprietary building block 2[2].

To establish structural parameters, we must benchmark this target against known, closely related fluorinated aminopyrazoles.

Table 1: Comparative Chemical Identifiers for Fluorinated Aminopyrazole Scaffolds

| Compound Name | CAS Number | Molecular Formula | Structural Role / Application |

| 3-(Trifluoromethyl)-1H-pyrazol-5-amine | 852443-61-9[3] | C₄H₄F₃N₃ | Base scaffold; unalkylated kinase hinge binder |

| 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine | 149978-42-7[4] | C₅H₆F₃N₃ | Regioisomer reference; susceptible to CYP450 |

| 2-Methyl-3-[4-(trifluoromethyl)pyrazol-1-yl]propan-1-amine | 1343397-91-0[2] | C₈H₁₂F₃N₃ | Structural isomer (amine located on the alkyl chain) |

| 1-Isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-amine | Unassigned | C₈H₁₂F₃N₃ | Target compound; enhanced lipophilicity & stability |

Target SMILES for internal registry:CC(C)CN1N=C(C=C1N)C(F)(F)F (MW: 207.20 g/mol ).

De Novo Regioselective Synthesis Protocol

Because the compound cannot be procured via a standard CAS registry, it must be synthesized de novo. The most robust method for assembling 5-aminopyrazoles is the cyclocondensation of a

Causality of Reagents & Regiocontrol: The regioselective assembly of CF₃-substituted pyrazoles is highly dependent on solvent polarity and the inherent nucleophilicity of the hydrazine nitrogens 6[6].

-

Electrophile: 4,4,4-trifluoro-3-oxobutanenitrile. The strongly electron-withdrawing CF₃ group renders the adjacent ketone carbon highly electrophilic.

-

Nucleophile: Isobutylhydrazine. The terminal, unsubstituted nitrogen (-NH₂) is less sterically hindered and more nucleophilic than the internal, alkylated nitrogen (-NH-iBu).

-

Therefore, the terminal -NH₂ preferentially attacks the ketone to form a hydrazone, followed by the internal -NH-iBu attacking the nitrile to close the ring, ensuring the amino group is positioned at C5 and the CF₃ group at C3.

Figure 1: Regioselective cyclocondensation workflow for the target aminopyrazole.

Step-by-Step Self-Validating Methodology

-

Reaction Setup: In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve 4,4,4-trifluoro-3-oxobutanenitrile (1.0 equiv, typically 10 mmol) in anhydrous ethanol (20 mL). Ethanol acts as a polar protic solvent, stabilizing the transition state during hydrazone formation6[6].

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Add isobutylhydrazine hydrochloride (1.1 equiv) dropwise, followed immediately by triethylamine (TEA, 1.2 equiv) to liberate the free hydrazine base in situ.

-

Cyclocondensation: Remove the ice bath and heat the reaction mixture to reflux (85 °C) for 8 hours. Thermal energy is required to overcome the activation barrier for the intramolecular nucleophilic attack on the nitrile carbon.

-

In-Process Validation (TLC & LC-MS): Monitor the reaction via TLC (Hexane:EtOAc 7:3). The disappearance of the UV-active starting material and the appearance of a lower-Rf spot (due to the highly polar 5-amino group) indicates successful conversion. Extract an aliquot and confirm the mass via LC-MS (Expected

= 208.1 m/z). -

Work-up: Cool to ambient temperature and concentrate in vacuo. Partition the crude residue between ethyl acetate (50 mL) and saturated aqueous NaHCO₃ (50 mL). The basic wash neutralizes residual HCl and removes polar aliphatic byproducts.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and purify via flash column chromatography (silica gel, gradient elution from 10% to 40% EtOAc in Hexanes) to isolate the pure product.

Structural Validation (QA/QC)

To ensure the trustworthiness of the synthesized batch and confirm that the correct regioisomer was formed, the system must be self-validated using Nuclear Magnetic Resonance (NMR) spectroscopy:

-

¹H NMR (CDCl₃, 400 MHz): The definitive proof of the 3-CF₃/5-NH₂ regiochemistry is the presence of a sharp singlet at

5.8–6.0 ppm , corresponding to the isolated C4-H proton on the pyrazole ring. The exocyclic amine will appear as a broad singlet integrating to 2H around -

¹⁹F NMR (CDCl₃, 376 MHz): A single sharp peak around

-62.0 ppm will confirm the presence of the intact trifluoromethyl group at the C3 position.

References

-

5-(3,4-Difluorophenyl)-1H-pyrazol-3-amine | Benchchem | 1

-

Selective, Metal-Free Approach to 3- or 5-CF3-Pyrazoles: Solvent Switchable Reaction of CF3-Ynones with Hydrazines | The Journal of Organic Chemistry - ACS Publications | 6

-

3-(trifluoromethyl)-1H-pyrazol-5-amine | CID 19623305 | PubChem | 3

-

149978-42-7 | 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine | ChemScene | 4

-

1343397-91-0 (C8H12F3N3) | PubChemLite | 2

-

Ethyl 3-Hydroxy-1H-pyrazole-4-carboxylate | 7251-53-8 | Benchchem |5

Sources

- 1. 5-(3,4-Difluorophenyl)-1H-pyrazol-3-amine|CAS 1137011-71-2 [benchchem.com]

- 2. PubChemLite - 1343397-91-0 (C8H12F3N3) [pubchemlite.lcsb.uni.lu]

- 3. 3-(trifluoromethyl)-1H-pyrazol-5-amine | C4H4F3N3 | CID 19623305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

Structural and Pharmacological Profiling of N-isobutyl-3-trifluoromethyl-5-aminopyrazole: A Privileged Scaffold in Rational Drug Design

Executive Summary: The Strategic Value of the Scaffold

In modern medicinal chemistry and agrochemical development, the pyrazole heterocycle is a cornerstone motif. Specifically, 3-amino and 5-aminopyrazoles are classic bioisosteres for the adenine ring of ATP, making them indispensable in the design of kinase inhibitors and receptor antagonists. However, unsubstituted aminopyrazoles suffer from tautomeric promiscuity and metabolic vulnerabilities.

By engineering the parent scaffold into N-isobutyl-3-trifluoromethyl-5-aminopyrazole (systematically named 1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-amine), we resolve these liabilities. The strategic placement of a trifluoromethyl (–CF₃) group at the 3-position and an isobutyl group at the N1-position transforms a generic building block into a highly specialized, target-directed scaffold. This whitepaper dissects the physicochemical causality, structural dynamics, and regioselective synthesis of this high-value intermediate.

Physicochemical Properties & Structural Dynamics

To understand the utility of this compound, we must analyze the causality behind its specific substitutions compared to its parent core, 3-trifluoromethyl-1H-pyrazol-5-amine.

The Electronic and Metabolic Shielding of –CF₃

The incorporation of the –CF₃ group is not a passive structural choice. The strong electron-withdrawing nature of the fluorine atoms significantly alters the electron density of the pyrazole core. This acidification lowers the pKa of the adjacent exocyclic amine, fine-tuning its capacity as a hydrogen-bond donor 1[1]. Furthermore, replacing a traditional methyl group with a –CF₃ group acts as a metabolic shield, effectively blocking oxidative metabolism (e.g., via Cytochrome P450 enzymes) that typically leads to rapid clearance in vivo.

The N-Isobutyl Tautomeric Lock

Unsubstituted pyrazoles exist in a rapid, "chameleon-like" tautomeric equilibrium between the 3-amino and 5-amino forms 1[1]. While this flexibility can be useful in early screening, it becomes a severe liability during lead optimization, often resulting in off-target binding and poor structure-activity relationship (SAR) tracking.

Alkylation of the N1 position with an isobutyl group serves two critical functions:

-

Conformational Locking: It permanently locks the molecule into the 5-amino conformation, ensuring a predictable Donor-Acceptor hydrogen bonding vector.

-

Hydrophobic Anchoring: The bulky, branched isobutyl chain provides significant steric mass, designed to occupy deep hydrophobic pockets (such as the gatekeeper pocket in kinases or the transmembrane channels in GABA receptors).

Quantitative Data Summary

The following table summarizes the shift in physicochemical properties when transitioning from the parent scaffold to the N-isobutyl derivative. Baseline data for the parent compound is derived from established chemical databases 2[2] and 3[3].

| Property | 3-Trifluoromethyl-1H-pyrazol-5-amine (Parent) | N-Isobutyl-3-trifluoromethyl-5-aminopyrazole |

| Molecular Formula | C₄H₄F₃N₃ | C₈H₁₂F₃N₃ |

| Molecular Weight | 151.09 g/mol | 207.20 g/mol |

| LogP (Lipophilicity) | 0.94 (Predicted) | ~2.8 (Calculated) |

| pKa (Ring NH) | 11.84 | N/A (Alkylated) |

| Tautomeric State | Dynamic Equilibrium (3-amino ⇌ 5-amino) | Locked (5-amino conformation) |

| Primary Utility | Generic building block, fragment library | Target-directed scaffold, hydrophobic anchoring |

Pharmacological Logic & Binding Vectors

When deployed in drug discovery, the N-isobutyl-3-trifluoromethyl-5-aminopyrazole scaffold operates as a highly programmed binding module. In kinase targets, the ring nitrogen (N2) accepts a hydrogen bond from the backbone amide of the hinge region, while the exocyclic 5-amino group donates a hydrogen bond to the adjacent backbone carbonyl.

Figure 1: SAR and functional logic of the N-isobutyl-3-trifluoromethyl-5-aminopyrazole scaffold.

Regioselective Synthesis Workflow

Synthesizing N-alkyl-aminopyrazoles is notoriously prone to regiomeric mixtures (yielding both the 1-alkyl-5-amino and 1-alkyl-3-amino isomers). To ensure the exclusive formation of the 5-amino isomer, the synthetic protocol must strictly leverage thermodynamic control 4[4].

Experimental Protocol: Self-Validating Synthesis

Objective: Synthesize 1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-amine while suppressing the kinetic 3-amino regioisomer.

Reagents:

-

4,4,4-Trifluoro-3-oxobutanenitrile (1.0 equiv)

-

Isobutylhydrazine hydrochloride (1.1 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (1.1 equiv)

-

Absolute Ethanol (0.5 M relative to substrate)

Step-by-Step Methodology:

-

Hydrazine Free-Basing: Suspend isobutylhydrazine hydrochloride in absolute ethanol at 0 °C. Add DIPEA dropwise over 10 minutes.

-

Causality: Free-basing in situ prevents premature degradation of the alkylhydrazine and ensures the more nucleophilic –NH₂ group is available for the initial condensation.

-

-

Electrophile Addition: Slowly add 4,4,4-trifluoro-3-oxobutanenitrile to the mixture at 0 °C. Stir for 30 minutes.

-

Causality: The initial attack forms the hydrazone intermediate. Maintaining a low temperature prevents premature, unselective cyclization.

-

-

Thermodynamic Cyclization: Attach a reflux condenser and heat the reaction mixture to 80 °C (reflux) for 12 hours.

-

Causality: Reflux conditions provide the activation energy required to overcome the kinetic barrier, driving the equilibrium toward the thermodynamically favored 5-amino isomer. The severe steric clash between the bulky –CF₃ group and the isobutyl group destabilizes the transition state of the 3-amino isomer.

-

-

Workup & Extraction: Cool to room temperature, concentrate in vacuo, and partition the residue between Ethyl Acetate and saturated aqueous NaHCO₃. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Self-Validating Purity Check: Isolate the crude product and analyze via ¹H NMR (CDCl₃).

-

System Validation: The regiochemistry can be unambiguously assigned without complex 2D NMR. The C4-H proton of the pyrazole ring is the diagnostic signal. In the desired 5-amino isomer, this proton resonates significantly upfield (typically ~5.5–5.8 ppm) due to the strong electron-donating shielding effect of the adjacent amino group. If a signal appears at >6.2 ppm, it indicates kinetic contamination by the 3-amino regioisomer.

-

Figure 2: Regioselective synthesis workflow emphasizing thermodynamic control for the 5-amino isomer.

Downstream Functionalization

Once isolated, the exocyclic 5-amino group serves as a versatile handle for downstream derivatization. In agrochemical research, for example, the pyrazole core is often subjected to electrophilic aromatic substitution at the C4 position (e.g., halogenation or trifluoromethylsulfinylation) to generate potent GABA receptor antagonists, mirroring the developmental pathways of commercial insecticides like fipronil.

References

- Benchchem - 5-(3,4-Difluorophenyl)-1H-pyrazol-3-amine (Scaffold Properties & Synthesis).

- PubChem - 3-(trifluoromethyl)-1H-pyrazol-5-amine | C4H4F3N3 | CID 19623305.

- LookChem - 5-(trifluoromethyl)-1H-pyrazol-3-amine Properties.

- Google Patents - EP1067121A2 - 5-Aminopyrazole-4-carboxylate derivative and process for preparing the same.

Sources

- 1. 5-(3,4-Difluorophenyl)-1H-pyrazol-3-amine|CAS 1137011-71-2 [benchchem.com]

- 2. 3-(trifluoromethyl)-1H-pyrazol-5-amine | C4H4F3N3 | CID 19623305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. EP1067121A2 - 5-Aminopyrazole-4-carboxylate derivative and process for preparing the same - Google Patents [patents.google.com]

5-amino-1-isobutyl-3-(trifluoromethyl)pyrazole molecular weight

An In-Depth Technical Guide to 5-amino-1-isobutyl-3-(trifluoromethyl)pyrazole: Synthesis, Characterization, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive analysis of 5-amino-1-isobutyl-3-(trifluoromethyl)pyrazole, a heterocyclic compound of significant interest in medicinal chemistry. The pyrazole scaffold is a privileged structure in drug discovery, and the incorporation of a trifluoromethyl group is a well-established strategy to enhance key pharmaceutical properties such as metabolic stability and binding affinity.[1] This document details the molecule's fundamental physicochemical properties, outlines robust synthetic pathways, provides step-by-step protocols for its characterization, and explores its potential applications in drug development, particularly as an anti-inflammatory and anticancer agent. The guide is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical grounding and practical, field-proven insights.

Introduction: The Strategic Importance of Trifluoromethylated Pyrazoles

Pyrazoles, five-membered heterocyclic rings with two adjacent nitrogen atoms, are a cornerstone of modern medicinal chemistry.[2] Their versatile structure facilitates target-specific binding and allows for extensive chemical modification, leading to a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and antibacterial properties.[3][4] The market success of drugs like Celecoxib, a selective COX-2 inhibitor for treating inflammation, underscores the therapeutic value of the pyrazole nucleus.[5][6]

The strategic incorporation of a trifluoromethyl (-CF3) group into a pharmacophore is a key tactic in drug design.[7] This moiety often enhances metabolic stability by blocking sites susceptible to oxidative metabolism, increases lipophilicity which can improve cell membrane permeability, and can significantly improve binding affinity to biological targets through favorable intermolecular interactions.[1] The combination of the proven pyrazole scaffold with the beneficial properties of the -CF3 group makes trifluoromethyl-pyrazoles a highly attractive area for research and development.[7][8] This guide focuses specifically on 5-amino-1-isobutyl-3-(trifluoromethyl)pyrazole, elucidating its chemical identity and exploring its potential as a novel therapeutic agent.

Physicochemical and Structural Properties

The foundational step in evaluating any novel compound is to establish its fundamental physicochemical properties. These data are critical for experimental design, from synthesis and purification to formulation and biological assays.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂F₃N₃ | Calculated |

| Molecular Weight | 223.20 g/mol | Calculated |

| IUPAC Name | 1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-amine | IUPAC Nomenclature |

| Predicted LogP | 2.15 ± 0.45 | ALOGPS |

| Predicted pKa | 3.8 ± 0.2 (most basic) | ChemAxon |

| Physical Form | Solid (Predicted) | N/A |

Synthesis and Mechanistic Considerations

The synthesis of 5-aminopyrazoles is a well-documented area of heterocyclic chemistry, with several robust methods available. The most common and versatile approaches involve the cyclocondensation reaction of a hydrazine derivative with a β-ketonitrile or a related 1,3-dicarbonyl equivalent.[9]

Proposed Synthetic Pathway: A Modified Knorr-Type Synthesis

A logical and efficient route to synthesize 5-amino-1-isobutyl-3-(trifluoromethyl)pyrazole involves a two-reagent condensation. The key starting materials are isobutylhydrazine and 4,4,4-trifluoro-3-oxobutanenitrile (or a chemical equivalent). The reaction proceeds via nucleophilic attack of the hydrazine on the ketone carbonyl, followed by an intramolecular cyclization and dehydration to form the aromatic pyrazole ring.

Caption: Proposed two-reagent synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a generalized procedure adapted from established methods for synthesizing substituted 5-aminopyrazoles.[4][9]

Reagents & Equipment:

-

Isobutylhydrazine

-

4,4,4-Trifluoro-3-oxobutanenitrile

-

Ethanol (Anhydrous)

-

Piperidine or Acetic Acid (Catalyst)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Thin-Layer Chromatography (TLC) apparatus

-

Rotary evaporator

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 4,4,4-trifluoro-3-oxobutanenitrile (1.0 eq) in anhydrous ethanol.

-

Addition of Hydrazine: To the stirred solution, add isobutylhydrazine (1.0 eq) dropwise at room temperature. An exothermic reaction may be observed.

-

Catalyst Addition: Add a catalytic amount of piperidine (for basic conditions) or acetic acid (for acidic conditions) to the reaction mixture. The choice of catalyst can influence reaction rate and yield.

-

Reflux: Heat the mixture to reflux (approximately 78°C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

-

Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude residue by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the pure 5-amino-1-isobutyl-3-(trifluoromethyl)pyrazole.

-

Characterization: Confirm the structure and purity of the final product using the analytical techniques described in the following section.

Spectroscopic Characterization and Structural Validation

The unambiguous identification of the synthesized molecule is paramount. A combination of spectroscopic techniques provides a complete picture of the molecular structure.[10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H-NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments: a singlet for the pyrazole C4-H, a broad singlet for the amino (-NH₂) protons, and characteristic multiplets for the isobutyl group (a doublet for the two methyl groups, a multiplet for the methine proton, and a doublet for the methylene protons attached to the pyrazole nitrogen).

-

¹³C-NMR: The carbon NMR will show signals for the three distinct pyrazole ring carbons, the trifluoromethyl carbon (as a quartet due to C-F coupling), and the four carbons of the isobutyl group.[11]

-

¹⁹F-NMR: A singlet in the fluorine NMR spectrum will confirm the presence of the single -CF₃ group.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum will provide evidence of key functional groups. Expected characteristic peaks include:

-

N-H stretching: A pair of medium-to-sharp bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.

-

C-H stretching: Bands just below 3000 cm⁻¹ corresponding to the aliphatic C-H bonds of the isobutyl group.

-

C=N and C=C stretching: Absorptions in the 1500-1650 cm⁻¹ region from the pyrazole ring.

-

C-F stretching: Strong, characteristic absorption bands in the 1100-1300 cm⁻¹ region.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) will be used to confirm the molecular formula. The analysis should reveal a molecular ion peak [M+H]⁺ that corresponds to the calculated molecular weight (223.20 g/mol ), thereby validating the elemental composition.

Potential Applications in Drug Discovery

The structural motifs within 5-amino-1-isobutyl-3-(trifluoromethyl)pyrazole suggest significant potential as a therapeutic agent, particularly in inflammation and oncology.

Anti-Inflammatory Activity: A Potential COX-2 Inhibitor

Many potent and selective cyclooxygenase-2 (COX-2) inhibitors, such as Celecoxib, feature a 1,5-diarylpyrazole core.[3] The trifluoromethyl group is a known contributor to the COX-2 selectivity of Celecoxib.[6] It is hypothesized that 5-amino-1-isobutyl-3-(trifluoromethyl)pyrazole could act as a competitive inhibitor of COX enzymes, potentially with selectivity for COX-2, thereby reducing the synthesis of pro-inflammatory prostaglandins.

Caption: Inhibition of the Prostaglandin Synthesis Pathway.

Anticancer Potential

Pyrazole derivatives have demonstrated broad anticancer activities.[7][10] The inhibition of signaling pathways crucial for cell proliferation, such as those involving cyclin-dependent kinases (CDKs), is a potential mechanism.[12] Furthermore, some pyrazole-based compounds act as tubulin polymerization inhibitors, arresting cancer cells in mitosis and leading to apoptosis.[7] The cytotoxic potential of 5-amino-1-isobutyl-3-(trifluoromethyl)pyrazole should be evaluated against various cancer cell lines.

In Silico Analysis: Molecular Docking Protocol

Computational docking can provide valuable insights into the binding mode and affinity of the title compound with a protein target, such as COX-2, before undertaking extensive in vitro assays.[12]

Step-by-Step Molecular Docking Workflow

-

Protein Preparation: Obtain the 3D crystal structure of the target protein (e.g., human COX-2, PDB ID: 5KIR) from the Protein Data Bank. Prepare the protein by removing water molecules, adding polar hydrogens, and assigning charges using software like AutoDockTools.

-

Ligand Preparation: Generate a 3D structure of 5-amino-1-isobutyl-3-(trifluoromethyl)pyrazole and perform energy minimization using a suitable force field (e.g., MMFF94). Assign charges and define rotatable bonds.

-

Grid Box Generation: Define the active site for docking by creating a grid box that encompasses the known binding pocket of the co-crystallized ligand (e.g., Celecoxib).

-

Docking Simulation: Perform the docking using software such as AutoDock Vina. The software will generate several binding poses ranked by their predicted binding affinity (in kcal/mol).

-

Analysis of Results: Visualize the top-ranked poses using software like PyMOL or Discovery Studio. Analyze the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the active site residues to understand the structural basis for binding.

Conclusion

5-amino-1-isobutyl-3-(trifluoromethyl)pyrazole is a promising heterocyclic compound that strategically combines the pharmacologically privileged pyrazole scaffold with the beneficial properties of an amino group and a trifluoromethyl moiety. This guide has provided a comprehensive overview of its fundamental properties, a robust synthetic strategy with a detailed experimental protocol, and a framework for its complete spectroscopic characterization. The structural parallels to known therapeutic agents, particularly COX-2 inhibitors, highlight its significant potential in drug discovery. Further investigation into its biological activities is highly warranted and could lead to the development of novel anti-inflammatory or anticancer agents.

References

- Benchchem. Application Notes and Protocols: 5-(Trifluoromethyl)pyrazole-3-carboxamide in Medicinal Chemistry.

- Benchchem. Theoretical and Computational Approaches in the Study of Pyrazole Derivatives: An In-depth Technical Guide.

- MDPI. Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents.

- Scribd. Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds.

- ACS Publications. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.

- National Center for Biotechnology Information (PMC). Drug-Clinical Agent Molecular Hybrid: Synthesis of Diaryl(trifluoromethyl)pyrazoles as Tubulin Targeting Anticancer Agents.

- JETIR. SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST.

- Chinese Chemical Society. Dual Incorporation of Trifluoromethyl and Cyano Groups into Pyrazole Pharmcophores via Silver-Catalyzed Cycloaddition Reaction of Trifluorodiazoethane.

- Wiley Online Library. Selected examples for 3‐trifluoromethylpyrazole‐containing bioactive compounds.

- National Center for Biotechnology Information (PMC). Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation.

- National Institute of Standards and Technology (NIST). 5-Amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(trifluoromethylsulfinyl)pyrazole-3-carbonitrile.

- National Center for Biotechnology Information (PMC). 5-Amino-1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid.

- Beilstein Journals. Approaches towards the synthesis of 5-aminopyrazoles.

- Benchchem. An In-depth Technical Guide to the Chemical Properties of 5-(Trifluoromethyl)pyrazole-3-carboxamide.

- National Center for Biotechnology Information (PMC). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds | PDF [slideshare.net]

- 3. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jetir.org [jetir.org]

- 6. chinesechemsoc.org [chinesechemsoc.org]

- 7. Drug-Clinical Agent Molecular Hybrid: Synthesis of Diaryl(trifluoromethyl)pyrazoles as Tubulin Targeting Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Engineering the Privileged Scaffold: Trifluoromethyl Pyrazole Amines in Modern Medicinal Chemistry

Executive Summary

In the landscape of modern drug discovery, the architectural design of small molecules relies heavily on "privileged scaffolds"—molecular frameworks that consistently demonstrate high-affinity binding across diverse biological targets. Among these, the trifluoromethyl pyrazole amine triad stands out as a highly versatile building block. By merging the metabolic stability and lipophilicity of the trifluoromethyl (

This technical guide dissects the physicochemical rationale behind this scaffold, details field-proven synthetic methodologies, and provides self-validating experimental workflows designed for high-yield library generation.

Physicochemical Rationale: The Triad Synergy

The integration of

-

The Trifluoromethyl (

) Group: Fluorine incorporation drastically alters the electronic landscape of the molecule. The strong inductive electron-withdrawing effect (-I) of the -

The Pyrazole Core: Acting as a rigid bioisostere for amides and phenyl rings, the 5-membered aromatic heterocycle offers simultaneous hydrogen-bond donor (N-H) and acceptor (C=N) capabilities, anchoring the molecule within target protein pockets[4].

-

The Amine Handle: The primary or secondary amine serves as a critical vector for late-stage diversification, allowing for rapid conversion into amides, ureas, or sulfonamides[5].

Diagram 1: Structural logic and synergistic effects of trifluoromethyl pyrazole amines.

Quantitative Data: Physicochemical Shifts

The profound impact of the

Table 1: Physicochemical Properties of Representative

| Compound Scaffold | Molecular Weight | Density (g/cm³) | LogKow (Octanol-Water) | Apparent Basic pKa | Source |

| 1-Methyl-3-(trifluoromethyl)-1H-pyrazole | 150.10 g/mol | 1.29 | 1.57 | 0.808 | EPA[6] |

| 3-Methyl-5-[3-(trifluoromethyl)phenyl]-1H-pyrazole | 226.20 g/mol | 1.31 | 3.40 | 1.61 | EPA[7] |

| 5-(Trifluoromethyl)pyrazole-3-carboxamide | 179.10 g/mol | 1.58 | N/A | 8.32 (Predicted) | Benchchem[8] |

(Note: The basic pKa of an unsubstituted pyrazole is typically ~2.5. The addition of the

Synthetic Methodologies & Self-Validating Protocols

To leverage these building blocks, robust synthetic routes are required. Below are two highly optimized, self-validating protocols for the synthesis and functionalization of trifluoromethyl pyrazole amines.

Protocol A: Copper-Mediated Late-Stage Radical Trifluoromethylation

Historically,

Objective: Direct C-H trifluoromethylation of an unprotected or N-protected pyrazole amine.

Causality & Logic: This method utilizes the Langlois reagent (

Step-by-Step Procedure:

-

Reagent Assembly: In a reaction vial, charge the pyrazole amine substrate (0.50 mmol),

(234 mg, 1.50 mmol), and -

Radical Initiation: Add

(570 mg, 2.50 mmol) in small portions at room temperature. Causality: Portion-wise addition prevents thermal runaway and suppresses the premature, non-productive termination of -

Reaction Progression: Stir the mixture at room temperature for 16 hours.

-

Self-Validation: Monitor via LC-MS. The reaction is deemed successful when the starting material mass peak disappears and the

peak (addition of

-

-

Quench and Extraction: Dilute the mixture with saturated aqueous

and extract three times with ethyl acetate (EtOAc). Causality: The persulfate decomposition generates highly acidic bisulfate ( -

Purification: Wash the combined organic layers with brine, dry over anhydrous

, filter, and concentrate. Purify via silica gel chromatography.

Diagram 2: Self-validating workflow for copper-mediated late-stage trifluoromethylation.

Protocol B: Amide Coupling of Deactivated -Pyrazoles

Once the trifluoromethyl pyrazole amine (or carboxylic acid) is synthesized, it must be coupled to generate the final drug candidate (e.g., COX-2 inhibitors)[10].

Objective: Synthesize a trifluoromethyl-pyrazole-carboxamide library via EDCI coupling.

Causality & Logic: The strong electron-withdrawing nature of the

Step-by-Step Procedure:

-

Activation: In a flame-dried flask under argon, dissolve the

-pyrazole-carboxylic acid (0.99 mmol) in anhydrous dichloromethane (DCM, 15 mL). Add DMAP (36.3 mg, 0.297 mmol) and EDCI·HCl (246.7 mg, 1.29 mmol)[10]. -

Coupling: Dropwise add the corresponding amine derivative (1.1 equiv). Stir at room temperature.

-

Self-Validation (TLC): Monitor the reaction using Thin-Layer Chromatography (TLC). Stain the TLC plate with bromocresol green. Validation Logic: The unreacted carboxylic acid will appear as a bright yellow spot on a blue background. The reaction is complete when this yellow spot is entirely consumed[10].

-

Workup: Transfer to a separatory funnel and wash with 32% Hydrochloric acid (or 1M HCl). Causality: The acidic wash selectively protonates and removes the excess unreacted amine and the DMAP catalyst into the aqueous layer, leaving the highly pure, neutral trifluoromethyl-pyrazole-carboxamide in the organic phase[10]. Dry over

and concentrate.

Medicinal Chemistry Applications

The protocols described above have been directly responsible for the generation of several blockbuster therapeutics and advanced clinical candidates:

-

Anti-inflammatory Agents (COX-2 Selectivity): The synthesis of Celecoxib and its cyano-analogues relies heavily on the spatial geometry of the

-pyrazole core. The -

Antimicrobial & Antifungal Agents: Recent library screenings of 5-(trifluoromethyl)pyrazole-3-carboxamides have shown potent inhibition of succinate dehydrogenase (SDH) in fungal pathogens, validating the scaffold's utility beyond human kinases and cyclooxygenases[1].

References

-

Dual Incorporation of Trifluoromethyl and Cyano Groups into Pyrazole Pharmcophores via Silver-Catalyzed Cycloaddition Reaction of Trifluorodiazoethane , CCS Chemistry. 5

-

Application Notes and Protocols: 5-(Trifluoromethyl)pyrazole-3-carboxamide in Medicinal Chemistry , Benchchem. 1

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives , MDPI. 11

-

Copper-Mediated Late-Stage Radical Trifluoromethylation of Pyrazole-Type Scaffolds , NIH / PMC. 9

-

Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine , ACS Publications. 3

-

Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation , An-Najah Staff. 10

-

Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation , NIH / PMC. 4

-

Trifluoromethylpyrazoles as anti-inflammatory and antibacterial agents: A review , ResearchGate. 2

-

1-Methyl-3-(trifluoromethyl)-1H-pyrazole Properties , EPA.6

-

3-Methyl-5-[3-(trifluoromethyl)phenyl]-1H-pyrazole Properties , EPA. 7

-

Pyrazoles - Building Block , BOC Sciences.

-

An In-depth Technical Guide to the Chemical Properties of 5-(Trifluoromethyl)pyrazole-3-carboxamide , Benchchem. 8

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chinesechemsoc.org [chinesechemsoc.org]

- 6. CompTox Chemicals Dashboard [comptox.epa.gov]

- 7. CompTox Chemicals Dashboard [comptox.epa.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Copper-Mediated Late-Stage Radical Trifluoromethylation of Pyrazole-Type Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. staff.najah.edu [staff.najah.edu]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to 1-Isobutyl-3-(Trifluoromethyl)-1H-Pyrazol-5-Amine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-amine, a fluorinated heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical structure, physicochemical properties, detailed synthetic methodologies, and explore its potential applications in drug discovery and development, grounded in established scientific principles and supported by relevant literature.

Molecular Structure and Physicochemical Properties

1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-amine belongs to the pyrazole class of nitrogen-containing heterocycles. The core pyrazole ring is substituted with an isobutyl group at the N1 position, a trifluoromethyl group at the C3 position, and an amine group at the C5 position. The presence of the trifluoromethyl group is particularly noteworthy, as it can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1]

SMILES (Simplified Molecular-Input Line-Entry System) Code:

The canonical SMILES code for 1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-amine is: CC(C)CN1N=C(C=C1N)C(F)(F)F

Physicochemical Data (Predicted):

| Property | Value | Source |

| Molecular Formula | C8H12F3N3 | - |

| Molecular Weight | 207.20 g/mol | - |

| XlogP | ~2.5 | Predicted |

| Hydrogen Bond Donors | 1 | Predicted |

| Hydrogen Bond Acceptors | 3 | Predicted |

| Rotatable Bonds | 2 | Predicted |

Synthesis of 1-Isobutyl-3-(Trifluoromethyl)-1H-Pyrazol-5-Amine

The synthesis of 5-aminopyrazoles is a well-established area of organic chemistry, with the most common and versatile method being the cyclocondensation of a β-ketonitrile with a hydrazine derivative.[2] This approach offers a high degree of control over the substitution pattern of the resulting pyrazole ring.

A logical and efficient synthetic route to 1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-amine involves a two-step process starting from readily available commercial reagents.

Overall Synthetic Scheme:

Caption: General synthetic workflow for 1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-amine.

Step 1: Synthesis of the β-Ketonitrile Intermediate

The first step involves a Knoevenagel condensation between ethyl 4,4,4-trifluoroacetoacetate and malononitrile. This reaction is typically catalyzed by a weak base, such as piperidine or triethylamine, and proceeds via the formation of an enolate from malononitrile, which then attacks the carbonyl group of the β-ketoester. Subsequent dehydration yields the β-ketonitrile intermediate.

Experimental Protocol:

-

Reaction Setup: To a solution of ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) in a suitable solvent such as ethanol or toluene, add malononitrile (1.0 eq).

-

Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq).

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, filter the solid, wash with cold ethanol, and dry under vacuum. If no precipitate forms, concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Step 2: Cyclocondensation to Form the Pyrazole Ring

The synthesized β-ketonitrile intermediate is then reacted with isobutylhydrazine in a cyclocondensation reaction. The reaction proceeds through the initial formation of a hydrazone by the reaction of the hydrazine with the ketone carbonyl group. This is followed by an intramolecular cyclization where the terminal nitrogen of the hydrazine attacks the nitrile carbon, leading to the formation of the 5-aminopyrazole ring.[2]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve the β-ketonitrile intermediate (1.0 eq) in ethanol.

-

Hydrazine Addition: Add isobutylhydrazine (1.1 eq) to the solution. The hydrazine can be used as the free base or as a salt (e.g., hydrochloride), in which case a base such as triethylamine should be added to liberate the free hydrazine.

-

Reaction Conditions: Heat the reaction mixture to reflux. Monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).

-

Work-up and Purification: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford 1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-amine as a pure solid.

Potential Applications in Drug Discovery

The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs with a wide range of biological activities.[3][4] The incorporation of a trifluoromethyl group often enhances the pharmacological properties of a molecule.[5] Derivatives of trifluoromethyl-substituted pyrazoles have shown promise in various therapeutic areas.[1][6]

Potential Therapeutic Areas:

-

Anti-inflammatory Agents: Pyrazole derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in the treatment of inflammation.[1]

-

Anticancer Agents: The pyrazole nucleus is a core component of several kinase inhibitors used in cancer therapy. The trifluoromethyl group can improve the binding affinity and selectivity of these inhibitors.[4]

-

Antimicrobial Agents: Trifluoromethyl-substituted pyrazoles have demonstrated activity against various bacterial and fungal pathogens.[5][7] These compounds can inhibit essential microbial enzymes or disrupt other vital cellular processes.

-

Agrochemicals: Pyrazole derivatives are also widely used in the agrochemical industry as herbicides, insecticides, and fungicides.[8]

The specific combination of the isobutyl and trifluoromethyl substituents in 1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-amine presents a unique chemical space for exploration in drug discovery programs. The isobutyl group can provide a handle for modulating lipophilicity and interacting with hydrophobic pockets in target proteins, while the trifluoromethyl group can enhance metabolic stability and binding interactions.

Illustrative Signaling Pathway Involvement:

Caption: Potential mechanism of action via target protein inhibition.

Conclusion

1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-amine is a synthetically accessible and medicinally relevant molecule. The established synthetic routes to 5-aminopyrazoles can be readily adapted for its preparation. The presence of the trifluoromethyl and isobutyl groups suggests that this compound could possess favorable pharmacokinetic and pharmacodynamic properties, making it an attractive scaffold for the development of novel therapeutic agents across a range of diseases. Further investigation into its biological activities is warranted to fully elucidate its potential in drug discovery.

References

- BenchChem. (2025). Application Notes and Protocols: 5-(Trifluoromethyl)pyrazole-3-carboxamide in Medicinal Chemistry.

- Recent Advances in Synthesis and Properties of Pyrazoles. (2022, August 29). MDPI.

- Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. (n.d.). RSC Publishing.

- Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. (2025, October 31). PMC - NIH.

- Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. (2021, August 22). MDPI.

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC.

- Halogenations of 3-aryl-1H-pyrazol-5-amines. (2021, September 24). Beilstein Archives.

- Approaches towards the synthesis of 5-aminopyrazoles. (2011, February 9). PMC.

- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022, December 8). MDPI.

- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (n.d.). PMC.

- 1-isobutyl-3-methyl-1h-pyrazol-5-amine. (n.d.). PubChemLite.

- 3-(trifluoromethyl)-1H-pyrazol-5-amine. (n.d.). PubChem.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. beilstein-archives.org [beilstein-archives.org]

Engineering Novel 5-Aminopyrazole Scaffolds for Advanced Drug Discovery: Synthesis, SAR, and Kinase Inhibition

Executive Summary

The 5-aminopyrazole core has emerged as a highly versatile and privileged pharmacophore in modern medicinal chemistry. Its unique electronic distribution, characterized by a hydrogen-bond donating amino group adjacent to a hydrogen-bond accepting imine nitrogen, makes it an ideal scaffold for targeting complex enzymatic binding pockets. This technical guide explores the rational design, structural causality, and self-validating synthetic methodologies of 5-aminopyrazole derivatives, with a specific focus on their application as highly selective kinase inhibitors.

The 5-Aminopyrazole Pharmacophore: Structural Causality and Privileged Nature

The biological and medicinal properties of 5-aminopyrazoles have prompted enormous research aimed at developing synthetic routes to these heterocycles[1]. The structural brilliance of the 5-aminopyrazole scaffold lies in its dual capacity to act as both a terminal bioactive agent and a highly reactive precursor for fused pyrazoloazines (e.g., pyrazolopyrimidines and pyrazolopyridines)[2].

Mechanistic Causality in Target Binding

The exocyclic C5-amino group is not merely a structural appendage; it is the primary driver of target affinity. In the context of protein kinases, the N1 nitrogen and the C5-amino group form a bidentate hydrogen-bonding network with the highly conserved hinge region of the ATP-binding site. Furthermore, the 5-aminopyrazole group has demonstrated remarkable selectivity for specific targets, such as the mitogen-activated protein kinase 14 (p38α), where it constitutes the core framework of approximately 13% of all known inhibitors[3].

Logical mapping of 5-aminopyrazole interactions with kinase domains.

Rational Design of Kinase Inhibitors: The "Bumped-Kinase" Paradigm

One of the most profound applications of the 5-aminopyrazole scaffold is in the development of Bumped-Kinase Inhibitors (BKIs) for the treatment of Cryptosporidiosis, a leading cause of pediatric diarrhea worldwide[4].

The Causality of Selectivity

Mammalian kinases typically possess bulky "gatekeeper" residues (e.g., Methionine or Phenylalanine) within their ATP-binding pockets. In contrast, the calcium-dependent protein kinase 1 of Cryptosporidium parvum (CpCDPK1) features a uniquely small gatekeeper residue (Glycine or Threonine).

By engineering a bulky, hydrophobic substituent at the C3 or C4 position of a 5-aminopyrazole-4-carboxamide core, researchers create a "bump" that sterically clashes with mammalian kinases but fits perfectly into the enlarged pocket of CpCDPK1[4]. This steric complementarity guarantees high selectivity for the parasite kinase, thereby minimizing off-target cardiotoxicity—a historical hurdle in kinase drug discovery.

Quantitative Efficacy Data

Recent optimizations of the 5-aminopyrazole-4-carboxamide scaffold have yielded highly efficacious pre-clinical candidates. The quantitative in vivo profiles of two lead compounds are summarized below to highlight the therapeutic window achieved through this rational design[5].

Table 1: In Vivo Efficacy and Toxicity Profiles of Lead 5-Aminopyrazole-4-carboxamide BKIs against C. parvum

| Compound Designation | Scaffold Architecture | Efficacious Dose (Mouse Model) | Maximum Tolerated Dose (No Toxicity) | Target Kinase |

| BKI 1708 (Compound 6) | 5-Aminopyrazole-4-carboxamide | 8 mg/kg (Once Daily, 5 days) | 200 mg/kg (Once Daily, 7 days) | CpCDPK1 |

| BKI 1770 (Compound 15) | 5-Aminopyrazole-4-carboxamide | 30 mg/kg (Twice Daily, 5 days) | 300 mg/kg (Once Daily, 7 days) | CpCDPK1 |

Self-Validating Synthetic Methodology for 5-Aminopyrazoles

The most versatile method available for the synthesis of 5-aminopyrazoles involves the condensation of β-ketonitriles with hydrazines[1]. To ensure high yield and regioselectivity, the following protocol is engineered as a self-validating system , embedding quality control checkpoints directly into the workflow.

Step-by-Step Protocol: Acid-Catalyzed Cyclocondensation

Step 1: Reagent Preparation

-

Action: Dissolve equimolar amounts of the selected β-ketonitrile (1.0 mmol) and substituted hydrazine (1.0 mmol) in 10 mL of absolute ethanol.

-

Causality: Absolute ethanol provides a polar protic environment that stabilizes the transition states during the initial nucleophilic attack while allowing for high reflux temperatures.

Step 2: Acid-Catalyzed Cyclocondensation

-

Action: Add 0.1 equivalents of glacial acetic acid to the mixture. Heat the reaction to reflux (80°C) for 4–6 hours.

-

Causality: The acid protonates the carbonyl oxygen of the β-ketonitrile, increasing the electrophilicity of the carbon center. This thermodynamically drives the regioselective nucleophilic attack by the less sterically hindered nitrogen of the hydrazine, heavily favoring the formation of the 5-amino isomer over the 3-amino counterpart.

Step 3: In-Process TLC Checkpoint (Self-Validation)

-

Action: After 4 hours, perform Thin-Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate solvent system. Stain the plate with ninhydrin.

-

Validation Logic: Ninhydrin specifically reacts with the primary amine of the newly formed 5-aminopyrazole, yielding a distinct colored spot. The complete disappearance of the starting material validates that the cyclization is complete, preventing co-elution issues during downstream purification.

Step 4: Quenching and Extraction

-

Action: Cool the reaction to room temperature and neutralize with saturated aqueous

. Extract the organic layer with Ethyl Acetate (3 x 15 mL). -

Causality: Neutralizing the acid catalyst before concentration prevents acid-catalyzed degradation or unwanted polymerization of the electron-rich pyrazole ring during solvent evaporation.

Step 5: Isolation and Spectroscopic Validation

-

Action: Purify the concentrated crude product via flash column chromatography. Validate the structure using

-NMR,

Self-validating synthetic workflow for 5-aminopyrazole derivatives.

Conclusion

The 5-aminopyrazole scaffold remains a cornerstone of modern heterocyclic drug discovery. Its high adaptability allows it to serve as a standalone kinase inhibitor—exploiting steric differences in target binding pockets like CpCDPK1—and as a robust precursor for complex fused pyrazoloazines[6]. By adhering to rationally designed Structure-Activity Relationships (SAR) and self-validating synthetic protocols, researchers can continue to unlock the vast therapeutic potential of this privileged pharmacophore.

References

- Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review.

- Approaches towards the synthesis of 5-aminopyrazoles.Beilstein Journals.

- Development of 5-Aminopyrazole-4-carboxamide-based Bumped-Kinase Inhibitors for Cryptosporidiosis Therapy.

- Aminopyrazoles as privileged structures in anticancer drug design - an in silico study.

- 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines.Semantic Scholar.

Sources

- 1. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. bcc.bas.bg [bcc.bas.bg]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Development of 5-Aminopyrazole-4-carboxamide-based Bumped-Kinase Inhibitors for Cryptosporidiosis Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendant Scaffold: A Technical Guide to 3-Trifluoromethyl-1H-pyrazol-5-amine Derivatives in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-trifluoromethyl-1H-pyrazol-5-amine core has emerged as a privileged scaffold in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. The strategic incorporation of a trifluoromethyl group imparts favorable pharmacokinetic properties such as enhanced metabolic stability and lipophilicity, while the aminopyrazole moiety provides a versatile handle for synthetic elaboration and crucial interactions with biological targets.[1][2] This technical guide provides a comprehensive review of the synthesis, chemical reactivity, and multifaceted biological applications of 3-trifluoromethyl-1H-pyrazol-5-amine derivatives, with a particular focus on their role as kinase inhibitors. We will delve into established synthetic protocols, explore structure-activity relationships, and present key data that underscore the therapeutic potential of this remarkable heterocyclic system.

Introduction: The Strategic Advantage of the 3-Trifluoromethyl-1H-pyrazol-5-amine Moiety

The pyrazole nucleus is a cornerstone in the design of biologically active molecules, with numerous approved drugs and clinical candidates featuring this five-membered heterocycle.[3][4] Its prevalence stems from its ability to engage in various non-covalent interactions, including hydrogen bonding and π-stacking, which are critical for molecular recognition at biological targets.[5] The introduction of a trifluoromethyl (CF3) group at the 3-position of the pyrazole ring is a well-established strategy in medicinal chemistry to enhance a molecule's therapeutic profile. The CF3 group is known to improve metabolic stability by blocking potential sites of oxidation, increase lipophilicity which can aid in cell permeability, and modulate the electronic properties of the aromatic system, often leading to stronger binding affinities with target proteins.[2]

The presence of a primary amine at the 5-position further enhances the value of this scaffold. The 5-amino group serves as a key synthetic handle, allowing for the facile introduction of a wide range of substituents and the construction of diverse chemical libraries.[6][7] Furthermore, this amino group can act as a crucial hydrogen bond donor, anchoring the molecule within the active site of enzymes, particularly kinases.[6] This combination of a metabolically robust, electronically tuned core with a versatile and functionally important amino group makes 3-trifluoromethyl-1H-pyrazol-5-amine a highly sought-after building block in modern drug discovery.

Synthetic Strategies for 3-Trifluoromethyl-1H-pyrazol-5-amine and its Derivatives

The construction of the 3-trifluoromethyl-1H-pyrazol-5-amine core and its subsequent derivatization can be achieved through several reliable synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Core Synthesis: Cyclocondensation Reactions

A common and efficient method for the synthesis of the pyrazole ring is the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. For the synthesis of 3-trifluoromethyl-1H-pyrazol-5-amine, a key precursor is a trifluoromethylated β-ketonitrile.

Experimental Protocol: Synthesis of 3-(Trifluoromethyl)-1H-pyrazol-5-amine

-

Reaction Setup: To a solution of 4,4,4-trifluoro-3-oxobutanenitrile in a suitable solvent such as ethanol, add hydrazine hydrate in a 1:1 molar ratio.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure 3-(trifluoromethyl)-1H-pyrazol-5-amine.

Caption: General workflow for the synthesis of the core scaffold.

Derivatization of the 5-Amino Group

The 5-amino group of the pyrazole core is a versatile nucleophile that can readily undergo a variety of chemical transformations to introduce diverse functionalities.

The amino group can be easily acylated with acyl chlorides or anhydrides, or sulfonylated with sulfonyl chlorides in the presence of a base (e.g., pyridine, triethylamine) to form the corresponding amides and sulfonamides. These reactions are typically high-yielding and allow for the exploration of a wide range of substituents.

The 5-amino group can act as a nucleophile in SNAr reactions with activated aryl or heteroaryl halides. This is a particularly important reaction for the synthesis of kinase inhibitors, where the pyrazole core is often coupled to a substituted pyrimidine or pyridine ring.[8]

Experimental Protocol: Synthesis of a Pyrazolopyrimidine Derivative

-

Reaction Setup: In a microwave-safe vial, combine 3-(trifluoromethyl)-1H-pyrazol-5-amine, a 2,4-dichloropyrimidine derivative, and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) in a suitable solvent like 2-butanol or N,N-dimethylformamide (DMF).

-

Reaction Conditions: The reaction mixture is heated under microwave irradiation at a temperature typically ranging from 120 to 150 °C for a specified time.

-

Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by flash column chromatography to yield the desired N-(pyrimidin-4-yl)-3-(trifluoromethyl)-1H-pyrazol-5-amine derivative.

Caption: Synthesis of a key intermediate for kinase inhibitors.

Applications in Medicinal Chemistry: A Focus on Kinase Inhibition

Derivatives of 3-trifluoromethyl-1H-pyrazol-5-amine have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[4][6] However, their most significant impact has been in the field of oncology as potent and selective kinase inhibitors.[3][6]

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The 3-amino-1H-pyrazole scaffold has proven to be an effective template for the design of ATP-competitive kinase inhibitors.[6][8] The pyrazole core mimics the adenine ring of ATP, while the 5-amino group often forms a crucial hydrogen bond with the hinge region of the kinase domain. The trifluoromethyl group can provide additional favorable interactions within the ATP-binding pocket and enhance the overall potency and selectivity of the inhibitor.

Structure-Activity Relationships (SAR)

SAR studies have revealed several key structural features that influence the kinase inhibitory activity of 3-trifluoromethyl-1H-pyrazol-5-amine derivatives:

-

N1-Substitution: The N1 position of the pyrazole ring is a critical point for derivatization. Introduction of various aryl or alkyl groups at this position can significantly impact selectivity and potency against different kinases.[9]

-

5-Amino Substituent: The nature of the substituent on the 5-amino group is paramount for hinge binding and overall activity. Typically, a substituted pyrimidine or a similar heterocyclic ring system is required for potent inhibition.[8]

-

4-Position Substitution: Modification at the 4-position of the pyrazole ring can be used to fine-tune the physicochemical properties and explore additional interactions within the kinase active site.

Quantitative Biological Data

The following table summarizes the inhibitory activities of representative 3-trifluoromethyl-1H-pyrazol-5-amine derivatives against various kinases, highlighting the potential of this scaffold in developing targeted cancer therapies.

| Compound ID | Target Kinase | IC50 (nM) | Reference |

| A-1 | Aurora A | 15 | [6] |

| A-2 | Aurora B | 30 | [6] |

| B-1 | JAK2 | 5 | [3] |

| C-1 | FLT3 | 10 | [10][11] |

| D-1 | CDK2 | 25 | [10] |

Table 1: Inhibitory concentration (IC50) values of selected 3-trifluoromethyl-1H-pyrazol-5-amine derivatives against various protein kinases.

Caption: Competitive inhibition of ATP binding by the pyrazole scaffold.

Conclusion and Future Perspectives

The 3-trifluoromethyl-1H-pyrazol-5-amine scaffold has firmly established itself as a versatile and highly valuable platform in the realm of medicinal chemistry. Its synthetic tractability, coupled with the favorable physicochemical properties imparted by the trifluoromethyl group and the crucial role of the 5-amino group in target engagement, has led to the discovery of numerous potent and selective kinase inhibitors. The continued exploration of the chemical space around this core, through the development of novel synthetic methodologies and the application of structure-based drug design, holds immense promise for the generation of next-generation therapeutics for cancer and other diseases driven by aberrant kinase activity. Future research will likely focus on the development of derivatives with improved selectivity profiles to minimize off-target effects and the exploration of this scaffold against other emerging therapeutic targets.

References

-

Preliminary Structure-Activity Relationship (SAR) of a Novel Series of Pyrazole SKF-96365 Analogues as Potential Store-Operated Calcium Entry (SOCE) Inhibitors. PMC. Available from: [Link]

-

[3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

-

Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. Available from: [Link]

-

Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. MDPI. Available from: [Link]

-

New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation. PMC. Available from: [Link]

-

One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene. Organic Letters (ACS Publications). Available from: [Link]

-

Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. Available from: [Link]

-

One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene. PMC. Available from: [Link]

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available from: [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC. Available from: [Link]

-

Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. Available from: [Link]

-

3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. Available from: [Link]

-

Dual FLT3/haspin kinase inhibitor based on 3H-pyrazolo[4,3-f]quinoline scaffold with activities against acute myeloid leukemia. PMC. Available from: [Link]

-

Synthesis of 3-Trifluoromethyl-5,6-dihydro-[12][13][14]triazolo Pyrazine Derivatives and Their Anti-Cancer Studies. MDPI. Available from: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available from: [Link]

-

Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals. Available from: [Link]

-

5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. PMC. Available from: [Link]

-

Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. PMC. Available from: [Link]

-

Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. Available from: [Link]

-

1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine. PubChem. Available from: [Link]

-

New trends in the chemistry of 5‐aminopyrazoles. ResearchGate. Available from: [Link]

-

Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. MDPI. Available from: [Link]

-

3-(Trifluoromethyl)-1H-pyrazol-5-amine. Oakwood Chemical. Available from: [Link]

Sources

- 1. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 8. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family | MDPI [mdpi.com]

- 9. scispace.com [scispace.com]

- 10. hammer.purdue.edu [hammer.purdue.edu]

- 11. Dual FLT3/haspin kinase inhibitor based on 3H-pyrazolo[4,3-f]quinoline scaffold with activities against acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Preliminary Structure-Activity Relationship (SAR) of a Novel Series of Pyrazole SKF-96365 Analogues as Potential Store-Operated Calcium Entry (SOCE) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. mdpi.com [mdpi.com]

Solubility Characterization of 1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-amine in Dimethyl Sulfoxide (DMSO) for Drug Discovery Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2] The compound 1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-amine represents a strategic combination of a bioactive pyrazole core with an isobutyl group to modulate lipophilicity and a trifluoromethyl (-CF3) group to enhance metabolic stability and target binding affinity.[3][4] Accurate characterization of its physicochemical properties, particularly solubility, is a foundational step in the drug discovery cascade. Dimethyl sulfoxide (DMSO) is the industry-standard solvent for preparing high-concentration stock solutions for high-throughput screening (HTS) and various in vitro assays.[5] Therefore, a thorough understanding of the solubility of 1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-amine in DMSO is critical for ensuring data integrity, reproducibility, and the overall success of a research program. This guide provides a comprehensive framework for determining, understanding, and applying the solubility data of this compound, synthesizing theoretical principles with validated experimental protocols.

Introduction: A Molecule of Interest

The rational design of novel therapeutics often involves the strategic assembly of well-characterized chemical motifs. The structure of 1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-amine is a prime example of this approach, integrating three key functional components.

-

The Pyrazole Core: As a five-membered aromatic heterocycle, the pyrazole ring system is a versatile scaffold. Its nitrogen atoms can act as hydrogen bond donors and acceptors, facilitating interactions with biological targets like kinases and enzymes.[6][3] Pyrazole derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][7]

-

The Trifluoromethyl (-CF3) Group: The incorporation of a -CF3 group is a common strategy in modern medicinal chemistry to improve a compound's pharmacokinetic profile.[8] This highly electronegative group can enhance metabolic stability by blocking sites of oxidative metabolism, increase lipophilicity to improve membrane permeability, and alter the acidity of nearby functional groups, thereby influencing drug-receptor interactions.[4][9]

-

The Isobutyl Group: This aliphatic moiety primarily contributes to the molecule's lipophilicity and steric profile, which can influence its binding to hydrophobic pockets within a target protein.

Given this strategic design, understanding the compound's solubility is paramount. Poor solubility can lead to unreliable bioassay results, understated potency, and significant challenges in formulation development.[10] DMSO serves as the universal solvent for initial studies, making the characterization in this medium a critical first step.[11][12]

The Role of DMSO in Preclinical Research

DMSO's utility in drug discovery stems from its exceptional ability to dissolve a vast array of both polar and nonpolar compounds.[13] It is miscible with water and most organic solvents, making it an ideal vehicle for creating concentrated stock solutions that can be subsequently diluted into aqueous assay buffers.[14]

However, its use requires careful consideration of several factors:

-

Hygroscopicity: DMSO readily absorbs moisture from the atmosphere.[13] This absorbed water can significantly decrease the solubility of hydrophobic compounds, leading to their precipitation from stock solutions. It is imperative to use anhydrous (≥99.9%) DMSO and to handle it in a way that minimizes exposure to air.[13]

-

Cytotoxicity: While invaluable, DMSO can be toxic to cells at higher concentrations. The final concentration in cell-based assays should be kept as low as possible, typically below 0.5%, with 0.1% being the preferred target to avoid solvent-induced artifacts.[15][16][17]

-

Compound Stability: Stock solutions in DMSO should be stored properly, typically at -20°C or -80°C in aliquots, to prevent degradation. Repeated freeze-thaw cycles should be avoided as they can introduce moisture and degrade sensitive compounds.[13]

Predicting and Understanding Solubility

The solubility of 1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-amine in DMSO is governed by the interplay of its structural components with the solvent.

| Structural Component | Predicted Physicochemical Contribution | Impact on Solubility |

| Pyrazole-amine Core | Aromatic, polar, capable of hydrogen bonding. | The amine and pyrazole nitrogens can interact favorably with the sulfoxide group of DMSO. |

| Isobutyl Group | Nonpolar, aliphatic, increases lipophilicity. | Contributes to van der Waals interactions and is readily solvated by the methyl groups of DMSO. |

| Trifluoromethyl Group | Highly lipophilic and electron-withdrawing. | Its lipophilicity generally enhances solubility in organic solvents like DMSO.[4][18] |

The combined effect of these groups suggests that the compound should exhibit good solubility in DMSO. The polar aprotic nature of DMSO effectively solvates both the polar hydrogen-bonding regions and the nonpolar, lipophilic regions of the molecule.[11]

Methodologies for Experimental Solubility Determination

A critical distinction in solubility measurement is between kinetic and thermodynamic solubility. The choice of method depends on the stage of drug discovery.[19]

-